molecular formula C27H48O4 B1261504 (25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

Cat. No.: B1261504
M. Wt: 436.7 g/mol
InChI Key: XJZGNVBLVFOSKJ-SFQJQOGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol is a 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol.

Scientific Research Applications

Synthesis and Biological Precursors

  • Synthesis Techniques : A study detailed a new procedure for synthesizing 5β-cholestane-3α,7α,12α,26-tetrol, emphasizing its utility for biological studies of cholic acid biosynthesis. This synthesis involved dehydration of 5β-cholestane-3α,7α,12α,25-tetrol, yielding compounds useful for exploring cholic acid biosynthesis (Dayal, Batta, Shefer, Tint, & Salen, 1978).

Biosynthetic Pathways

  • Cholic Acid Biosynthesis : Research has shown that 5β-cholestane-3α,7α,12α,26-tetrol serves as a precursor in the biosynthesis of cholic acid, a crucial bile acid. This pathway is significant for understanding the metabolism of bile alcohols in humans and other mammals (Salen, Shefer, Setoguchi, & Mosbach, 1975).

Metabolic Studies

  • Liver Metabolism Analysis : The metabolism of compounds like 5β-cholestane-3α,7α,12α,26-tetrol in the liver was studied using techniques like perfusion in rabbit liver. These studies help elucidate the role of such compounds in liver function and bile acid metabolism (Kuramoto, Cohen, Rothschild, Donor, & Mosbach, 1978).

Structural and Stereospecific Studies

  • Stereochemistry and Biosynthesis : Extensive research has been conducted on the stereochemistry and biosynthesis of various isomers and derivatives of 5β-cholestane, including 5β-cholestane-3α,7α,12α,26-tetrol. These studies are crucial for understanding the complex structures and biological functions of bile alcohols and their role in human metabolism (Une, Takenaka, Kuramoto, Fujimura, Hoshita, & Kihira, 2000).

Enzymatic Activity and Defect Studies

  • Enzymatic Defects in Disease : Investigations have shown that the enzymatic activity involving compounds like 5β-cholestane-3α,7α,12α,26-tetrol is altered in certain diseases, like cerebrotendinous xanthomatosis (CTX). Understanding these enzymatic pathways helps in diagnosing and studying the metabolic pathways affected in such diseases (Salen, Shefer, Cheng, Dayal, Batta, Tint, 1979).

Properties

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h16-25,28-31H,5-15H2,1-4H3/t16-,17+,18-,19+,20+,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

XJZGNVBLVFOSKJ-SFQJQOGLSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 2
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 3
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 4
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 5
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol
Reactant of Route 6
(25S)-5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.